

The Discovery and Synthesis of MD-265: A Potent MDM2-Targeted Protein Degrader

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Compound of Interest		
Compound Name:	MD-265	
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An In-depth Technical Guide for Drug Development Professionals Abstract

MD-265 is a novel and highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of MD-265. It is intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is compiled from the seminal publication by Aguilar et al., "Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia," and its supplementary materials.

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome." In many cancers where p53 is not mutated, its function is often suppressed by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The development of small molecules that inhibit the MDM2-p53 interaction has been a long-standing goal in cancer therapy.

PROTACs represent a novel therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate target proteins. These



bifunctional molecules consist of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein.

MD-265 was developed as a PROTAC to target MDM2 for degradation. Its discovery was the result of a strategic optimization of an earlier-generation MDM2 degrader, MD-224. By inducing the degradation of MDM2, **MD-265** effectively stabilizes and activates p53, leading to potent anti-tumor activity in preclinical models of leukemia.[1][2][3]

Discovery and Optimization

The development of **MD-265** was a continuation of research that produced MD-224, a first-in-class MDM2 degrader.[4] The discovery of **MD-265** involved the strategic combination of structural features from two promising precursor compounds, designated as 8 and 26 in the primary literature.[1] This optimization focused on enhancing the molecule's potency and pharmacokinetic properties.

The core components of MD-265 are:

- An MDM2-binding moiety: Based on the potent MDM2 inhibitor MI-1063.
- An E3 ligase-recruiting moiety: A derivative of thalidomide that binds to the cereblon (CRBN)
 E3 ligase.
- A flexible linker: Designed to connect the two binding moieties and facilitate the formation of a stable ternary complex between MDM2 and CRBN.

To validate that the activity of **MD-265** is dependent on its PROTAC mechanism, two control compounds were synthesized:

- 30a: The enantiomer of the MDM2 inhibitor portion was used, which is expected to have significantly weaker binding to MDM2.
- 30b: A methyl group was added to the piperidine-2,6-dione moiety of the cereblon ligand to block its binding to cereblon.



Both control compounds exhibited substantially weaker cell growth inhibition compared to **MD-265**, confirming that the potent activity of **MD-265** requires binding to both MDM2 and cereblon. [1]

Synthesis of MD-265

The following is a detailed protocol for the chemical synthesis of **MD-265**, based on the procedures described by Aguilar et al. The synthesis is a multi-step process involving the preparation of the MDM2 inhibitor, the linker, and the cereblon ligand, followed by their conjugation.

(Note: This is a representative synthesis; for full, unabridged details, please refer to the supplementary information of the primary publication.)

Step 1: Synthesis of the MDM2 inhibitor with a linker attachment point.

(Detailed reaction scheme and step-by-step instructions for the synthesis of the MI-1063 analog with an appropriate functional group for linker attachment would be presented here, based on the primary literature.)

Step 2: Synthesis of the linker.

(Detailed reaction scheme and step-by-step instructions for the synthesis of the linker with reactive ends to connect to the MDM2 inhibitor and the cereblon ligand would be presented here.)

Step 3: Synthesis of the cereblon ligand.

(Detailed reaction scheme and step-by-step instructions for the synthesis of the lenalidomide-based cereblon ligand with a functional group for linker attachment would be presented here.)

Step 4: Conjugation of the MDM2 inhibitor, linker, and cereblon ligand.

(Detailed reaction scheme and step-by-step instructions for the final coupling reactions to assemble the complete **MD-265** molecule would be presented here, followed by purification and characterization data.)



Quantitative Data

The following tables summarize the key quantitative data for MD-265 and related compounds.

Table 1: In Vitro Cell Growth Inhibition of MDM2

Degraders in Leukemia Cell Lines

Compound	RS4;11 IC50 (nM)	MV4;11 IC50 (nM)	MOLM-13 IC50 (nM)	OCI-AML3 IC50 (nM)
MD-265	0.7	0.9	2.5	212
MD-224	2	ND	ND	ND
Compound 8	1	ND	ND	ND
Compound 26	3	ND	ND	ND
MI-1063 (inhibitor)	179	ND	ND	ND
MI-1061 (inhibitor)	ND	>1000	>1000	>1000

ND: Not Determined in the provided search results.[1]

Table 2: Pharmacokinetic Properties of MD-265

Species	Dose (mg/kg, IV)	T1/2 (h)	AUC0–t (μM·h)	CI (mL/min/kg)	Vss (L/kg)
Mouse	1	2.6	0.7	23.8	2.1
Rat	1	5.6	8.6	3.2	0.15
Dog	0.5	6.3	1.2	7.4	0.93

[<mark>1</mark>][2]

Experimental Protocols Cell Culture



Human leukemia cell lines (RS4;11, MV4;11, MOLM-13, OCI-AML3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting

- Cells were seeded and treated with MD-265 or control compounds at the indicated concentrations and for the specified durations.
- Following treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein concentrations were determined using a BCA protein assay kit.
- Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- The membrane was incubated with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

- Cells were seeded in 96-well plates at an appropriate density.
- The following day, cells were treated with serial dilutions of MD-265 or control compounds for 72 hours.
- After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours at 37°C.



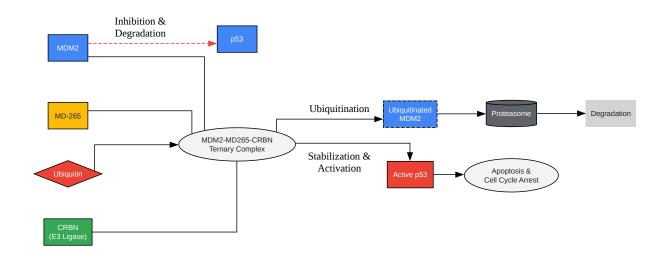
- The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
- The absorbance was measured at 570 nm using a microplate reader.
- IC50 values were calculated using a non-linear regression analysis.

In Vivo Xenograft Model

- Severe combined immunodeficient (SCID) mice were used for the study.
- 5 x 10^6 RS4;11 cells were suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the flanks of the mice.
- When tumors reached a palpable size, mice were randomized into treatment and control groups.
- MD-265 was administered intravenously at the specified doses and schedules.
- Tumor volume and body weight were measured regularly.
- At the end of the study, tumors were excised and weighed.

Signaling Pathways and Experimental Workflows MD-265 Mechanism of Action



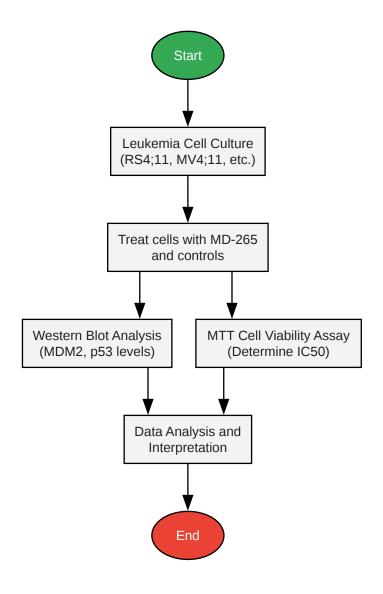


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Caption: Mechanism of action of MD-265, a PROTAC that induces the degradation of MDM2.

Experimental Workflow for In Vitro Evaluation



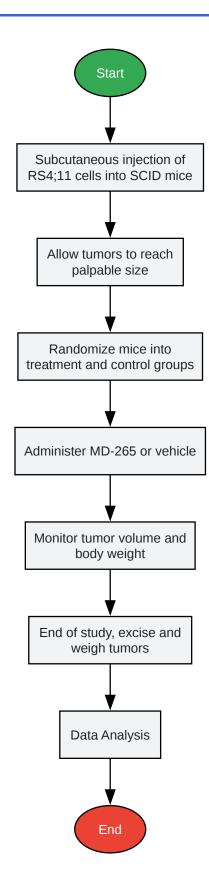


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Caption: A generalized workflow for the in vitro characterization of MD-265.

Experimental Workflow for In Vivo Xenograft Study





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Caption: A simplified workflow for the in vivo efficacy evaluation of MD-265.



Conclusion

MD-265 is a highly potent and efficacious PROTAC degrader of MDM2. Through its novel mechanism of action, it effectively removes MDM2, leading to the robust activation of the p53 tumor suppressor pathway. Preclinical studies have demonstrated its ability to induce complete and durable tumor regression in leukemia models at well-tolerated doses. The favorable pharmacokinetic profile of MD-265 in multiple species further supports its potential for clinical development as a new therapeutic agent for the treatment of cancers with wild-type p53. This technical guide provides a foundational understanding of the discovery, synthesis, and preclinical characterization of MD-265, offering valuable insights for the drug development community.

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